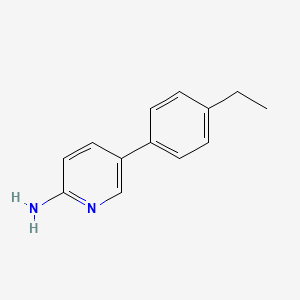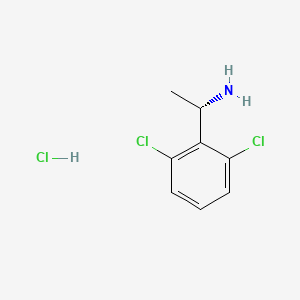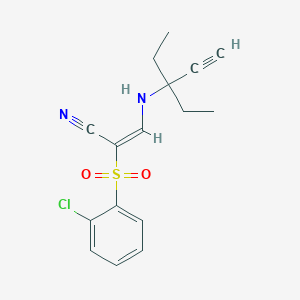
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile, otherwise known as 3-DCPE, is a novel small molecule that has recently been studied in the scientific research community. This compound has been found to have a variety of potential applications, such as in drug development, organic synthesis, and as a reagent for various analytical techniques. The aim of
作用机制
The mechanism of action of 3-DCPE is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme PI3K. This enzyme is involved in the signal transduction pathways that regulate cell growth and survival. Inhibition of PI3K has been found to have anti-cancer effects, and 3-DCPE has been studied as a potential drug candidate for the treatment of various types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DCPE are not yet fully understood. However, it has been found to be a potent inhibitor of the enzyme PI3K. Inhibition of PI3K has been found to have anti-cancer effects, and 3-DCPE has been studied as a potential drug candidate for the treatment of various types of cancer. In addition, 3-DCPE has also been studied for its potential applications in organic synthesis and as a reagent for various analytical techniques.
实验室实验的优点和局限性
The advantages of using 3-DCPE in laboratory experiments include its high solubility in organic solvents, its low cost, and its stability in aqueous solutions. In addition, 3-DCPE has been found to be a potent inhibitor of the enzyme PI3K, which makes it a useful tool for studying the effects of PI3K inhibition on cell growth and survival. However, there are some limitations to using 3-DCPE in laboratory experiments. For example, the exact mechanism of action of 3-DCPE is still not fully understood, and further research is needed to elucidate this. In addition, 3-DCPE has been found to be toxic to cells at high concentrations, and care should be taken when using this compound in laboratory experiments.
未来方向
The potential future directions for 3-DCPE include further research into its mechanism of action, as well as its potential applications in drug development and organic synthesis. Additionally, further research could be conducted into the biochemical and physiological effects of 3-DCPE, as well as its advantages and limitations for laboratory experiments. Finally, 3-DCPE could be studied for its potential applications in other areas, such as analytical techniques and drug delivery systems.
合成方法
3-DCPE can be synthesized using a two-step synthesis process. The first step involves the formation of a sulfonamide from 2-chlorophenylsulfonyl chloride and 1,1-diethylprop-2-ynyl amine. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and is followed by an aqueous workup. The second step involves the formation of 3-DCPE from the sulfonamide and ethyl prop-2-enenitrile, which is carried out in the presence of a base catalyst, such as sodium hydroxide. The reaction is then quenched with aqueous acid and the product is purified by column chromatography.
科学研究应用
3-DCPE has been studied for its potential applications in drug development. It has been found to be a potent inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). This enzyme is involved in signal transduction pathways that regulate cell growth and survival. Inhibition of PI3K has been found to have anti-cancer effects, and 3-DCPE has been studied as a potential drug candidate for the treatment of various types of cancer. In addition, 3-DCPE has also been studied for its potential applications in organic synthesis and as a reagent for various analytical techniques.
属性
IUPAC Name |
(E)-2-(2-chlorophenyl)sulfonyl-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-4-16(5-2,6-3)19-12-13(11-18)22(20,21)15-10-8-7-9-14(15)17/h1,7-10,12,19H,5-6H2,2-3H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXBNPHJVTCBE-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)S(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C#C)N/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

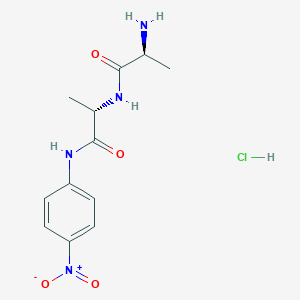

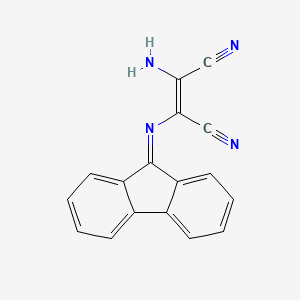


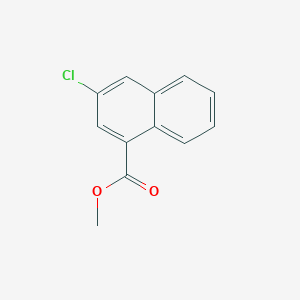

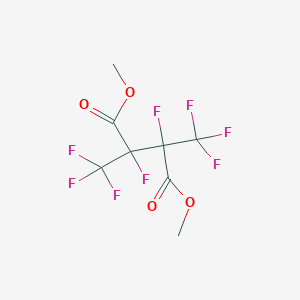
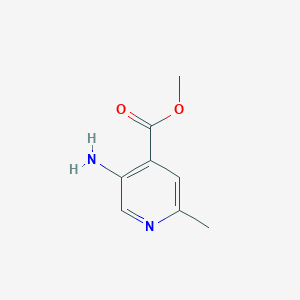


aminophenylboronic acid](/img/structure/B6324571.png)
